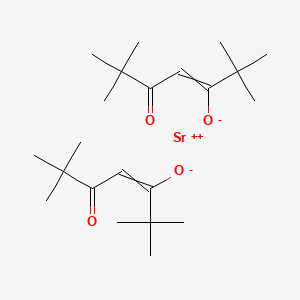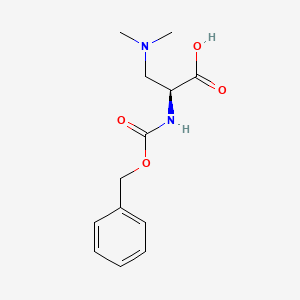
Magnesium;hydroxymethanone;hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;hydroxymethanone;hydroxide is a compound that combines magnesium, hydroxymethanone, and hydroxide
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;hydroxymethanone;hydroxide can be synthesized through various methods. One common approach involves the reaction of magnesium salts with hydroxymethanone under alkaline conditions. For instance, magnesium chloride can react with sodium hydroxide and hydroxymethanone to form the desired compound. The reaction conditions typically involve controlled temperatures and pH levels to ensure the proper formation of the compound .
Industrial Production Methods
On an industrial scale, this compound can be produced by treating magnesium-rich brines or seawater with lime (calcium hydroxide) and hydroxymethanone. This method leverages the abundance of magnesium in seawater and the reactivity of lime to precipitate the compound .
Chemical Reactions Analysis
Types of Reactions
Magnesium;hydroxymethanone;hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form magnesium oxide and other by-products.
Reduction: It can be reduced to form magnesium metal and other reduced species.
Substitution: The hydroxide group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas and lithium aluminum hydride are used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products Formed
Oxidation: Magnesium oxide and carbon dioxide.
Reduction: Magnesium metal and water.
Substitution: Various substituted magnesium compounds depending on the reagents used.
Scientific Research Applications
Magnesium;hydroxymethanone;hydroxide has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems and as a component in biochemical assays.
Medicine: Explored for its use in drug formulations and as an antacid.
Industry: Utilized in the production of flame retardants, wastewater treatment, and as a filler in polymer composites
Mechanism of Action
The mechanism of action of magnesium;hydroxymethanone;hydroxide involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antacid by neutralizing stomach acid through a simple acid-base reaction. In industrial applications, it can function as a flame retardant by releasing water when heated, which cools the material and inhibits combustion .
Comparison with Similar Compounds
Similar Compounds
Magnesium hydroxide: Commonly used as an antacid and laxative.
Magnesium oxide: Used in refractory materials and as a magnesium supplement.
Magnesium carbonate: Employed in antacids and as a drying agent
Uniqueness
Its ability to undergo various chemical reactions and its diverse applications in different fields make it a compound of significant interest .
Properties
Molecular Formula |
CH2MgO3 |
|---|---|
Molecular Weight |
86.33 g/mol |
IUPAC Name |
magnesium;hydroxymethanone;hydroxide |
InChI |
InChI=1S/CHO2.Mg.H2O/c2-1-3;;/h(H,2,3);;1H2/q-1;+2;/p-1 |
InChI Key |
HPJCFCRUQNPWBC-UHFFFAOYSA-M |
Canonical SMILES |
[C-](=O)O.[OH-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(5-Bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one](/img/structure/B13396643.png)

![(4R,9R)-14,16,22,24-tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene](/img/structure/B13396676.png)
![(S)-2-(Fmoc-amino)-3-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]propanoic Acid](/img/structure/B13396683.png)

![2-[[(3aR,4S,6R,6aS)-6-[[5-Amino-6-chloro-2-(propylthio)-4-pyrimidinyl]amino]-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol](/img/structure/B13396692.png)
![4-Cyclopentene-1,3-dione, 2-(alpha-hydroxycinnamylidene)-4-methoxy-(8CI); (2Z)-2-[(2E)-1-Hydroxy-3-phenyl-2-propenylidene]-4-methoxy-4-cyclopentene-1,3-dione](/img/structure/B13396696.png)
![2-[[2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid](/img/structure/B13396699.png)
![3-amino-N-[1-carboxy-2-(1H-imidazol-5-yl)ethyl]propanimidate;zinc](/img/structure/B13396700.png)
![(R)-1-[(S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B13396706.png)
![3-(6-bromopyridin-2-yl)-2-cyano-N-(1-phenylethyl)prop-2-enamide;3-[3-chloro-5-(trifluoromethyl)phenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide;[4-[2-cyano-3-oxo-3-(1-phenylethylamino)prop-1-enyl]-2,6-dimethoxyphenyl] acetate;2-cyano-N-(1-phenylethyl)-3-(4-piperidin-1-ylphenyl)prop-2-enamide](/img/structure/B13396713.png)


